(s)-3-(p-Methylphenyl)-beta-alanine
Overview
Description
(s)-3-(p-Methylphenyl)-beta-alanine is an organic compound that belongs to the class of beta-alanine derivatives It features a para-methylphenyl group attached to the beta-alanine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(p-Methylphenyl)-beta-alanine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of p-methylbenzaldehyde and glycine.
Condensation Reaction:
p-Methylbenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the Schiff base intermediate.Reduction: The Schiff base intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Hydrogenation: Employing catalytic hydrogenation techniques to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
(s)-3-(p-Methylphenyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amines.
Substitution: The para-methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
- p-Methylbenzoic acid. p-Methylphenylamine. p-Nitromethylbenzene or p-Halomethylbenzene.
Scientific Research Applications
(s)-3-(p-Methylphenyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (s)-3-(p-Methylphenyl)-beta-alanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways: It can modulate signaling pathways related to inflammation and pain, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(s)-3-(p-Chlorophenyl)-beta-alanine: Similar structure but with a chlorine substituent instead of a methyl group.
(s)-3-(p-Methoxyphenyl)-beta-alanine: Contains a methoxy group in place of the methyl group.
Uniqueness
(s)-3-(p-Methylphenyl)-beta-alanine is unique due to its specific para-methylphenyl substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
(3S)-3-amino-3-(4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDAKEOBPKFUAH-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353300 | |
Record name | (s)-3-(p-methylphenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479065-00-4 | |
Record name | (s)-3-(p-methylphenyl)-beta-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 479065-00-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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